molecular formula C17H32O B14301960 1-Cyclododecyl-3-methylbutan-1-one CAS No. 114644-60-9

1-Cyclododecyl-3-methylbutan-1-one

Cat. No.: B14301960
CAS No.: 114644-60-9
M. Wt: 252.4 g/mol
InChI Key: JLFDJCSUZUHXSO-UHFFFAOYSA-N
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Description

1-Cyclododecyl-3-methylbutan-1-one is an organic compound with the molecular formula C17H32O It is a ketone characterized by a cyclododecyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclododecyl-3-methylbutan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclododecanone with 3-methylbutan-1-ol under acidic or basic conditions to form the desired ketone. The reaction typically requires a catalyst, such as sulfuric acid or potassium hydroxide, and is conducted at elevated temperatures to facilitate the formation of the ketone bond.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclododecyl-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Grignard reagents in anhydrous ether.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted ketones or alcohols.

Scientific Research Applications

1-Cyclododecyl-3-methylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Cyclododecyl-3-methylbutan-1-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Cyclododecanone: A related ketone with a similar cyclododecyl group.

    3-Methylbutan-1-ol: A precursor in the synthesis of 1-Cyclododecyl-3-methylbutan-1-one.

    1-Cyclododecylethanone: Another ketone with a cyclododecyl group but a different alkyl chain.

Uniqueness: this compound is unique due to its specific combination of a cyclododecyl group and a butanone backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

114644-60-9

Molecular Formula

C17H32O

Molecular Weight

252.4 g/mol

IUPAC Name

1-cyclododecyl-3-methylbutan-1-one

InChI

InChI=1S/C17H32O/c1-15(2)14-17(18)16-12-10-8-6-4-3-5-7-9-11-13-16/h15-16H,3-14H2,1-2H3

InChI Key

JLFDJCSUZUHXSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1CCCCCCCCCCC1

Origin of Product

United States

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